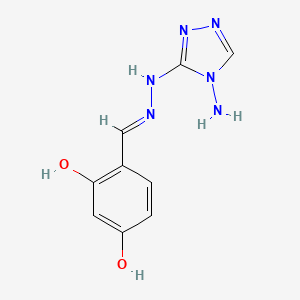
5-(4-methyl-3-nitrobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-methyl-3-nitrobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as MNBP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNBP is a pyrimidine derivative that has been synthesized using various methods, and has been found to exhibit several biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 5-(4-methyl-3-nitrobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it has been found to interact with several receptors and enzymes in the body. This compound has been found to bind to the sigma-1 receptor, which is involved in several physiological processes, including cell survival, neuroprotection, and neurotransmitter release. This compound has also been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. Additionally, this compound has been found to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. This compound has also been found to have neuroprotective effects, and has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. This compound has been found to increase the levels of several neurotransmitters, including dopamine, norepinephrine, and serotonin.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-methyl-3-nitrobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized using various methods. This compound has also been found to have low toxicity, and has been used in several in vitro and in vivo studies. However, this compound has some limitations for use in lab experiments. It has poor solubility in water, which can make it difficult to use in certain experiments. Additionally, this compound has not been extensively studied in humans, and its safety and efficacy in humans is not fully understood.
Zukünftige Richtungen
There are several future directions for research on 5-(4-methyl-3-nitrobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione. One direction is to further investigate its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential use in the treatment of viral infections, such as COVID-19. Additionally, further research is needed to fully understand the mechanism of action of this compound, and to investigate its potential interactions with other drugs and compounds.
Synthesemethoden
5-(4-methyl-3-nitrobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized using various methods, including the reaction of 4-methyl-3-nitrobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, and the reaction of 4-methyl-3-nitrobenzaldehyde with malononitrile in the presence of piperidine. The synthesis of this compound using these methods has been reported in several scientific publications.
Wissenschaftliche Forschungsanwendungen
5-(4-methyl-3-nitrobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in scientific research. It has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. This compound has been found to have a high affinity for the sigma-1 receptor, which is involved in several physiological processes, including cell survival, neuroprotection, and neurotransmitter release.
Eigenschaften
IUPAC Name |
(5Z)-5-[(4-methyl-3-nitrophenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O5/c1-11-7-8-12(10-15(11)21(25)26)9-14-16(22)19-18(24)20(17(14)23)13-5-3-2-4-6-13/h2-10H,1H3,(H,19,22,24)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJIBBRQRVBONR-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methoxypropyl)-6-(8-methyl-2,8-diazaspiro[5.5]undec-2-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6086007.png)
![N-allyl-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-2-propyn-1-yl-1H-pyrazole-3-carboxamide](/img/structure/B6086022.png)
![N-(3-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylbutyl)benzamide](/img/structure/B6086029.png)
![N-[(2-methylquinolin-4-yl)methyl]-2-(1-naphthyloxy)acetamide](/img/structure/B6086038.png)
![1-[1-(anilinocarbonyl)propyl]-N-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B6086044.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-thienylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B6086051.png)

![1-benzyl-2-(ethylsulfonyl)-5-{[3-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-1H-imidazole](/img/structure/B6086056.png)
![N-(2-methoxyethyl)-3-({1-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}oxy)benzamide](/img/structure/B6086079.png)
![(1-{[2-(2,3-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperidinyl)methanol](/img/structure/B6086086.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B6086088.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-[(tetrahydro-2H-pyran-2-ylmethyl)amino]nicotinamide](/img/structure/B6086090.png)
![[4-(2-chlorobenzyl)-1-(2-methoxy-1-methylethyl)-4-piperidinyl]methanol](/img/structure/B6086104.png)
![[2-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride](/img/structure/B6086111.png)